Debio 0932
Übersicht
Beschreibung
Debio 0932 ist ein oraler Hsp90-Inhibitor der zweiten Generation, ein molekularer Chaperon, der in Krebszellen anormal exprimiert wird. Diese Verbindung hat eine vielversprechende Antikrebsaktivität gegen eine Vielzahl von Krebsarten gezeigt, da sie eine starke Bindungsaffinität zu Hsp90 und eine hohe orale Bioverfügbarkeit aufweist .
Wirkmechanismus
Target of Action
Debio 0932 primarily targets the Heat Shock Protein 90 (Hsp90), a key molecular chaperone . Hsp90 is abnormally expressed in cancer cells and plays a crucial role in controlling the folding and processing of certain client proteins . These client proteins include multiple oncogenic proteins, such as EGFR, HER2, c-MET, AKT, KIT, FLT3, and VEGFR , which are particularly sensitive to Hsp90 inhibition .
Mode of Action
This compound selectively blocks the ATPase activity of Hsp90 . It competes with ATP in binding to the N-terminal portion of Hsp90, thereby inhibiting the proper folding of oncogenic client proteins . This action leads to the degradation of these client proteins, eliminating their oncogenic activity .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects multiple oncogenic signaling pathways . The degradation of client proteins disrupts these pathways, leading to a decrease in the proliferation of cancer cells . For instance, this compound has been shown to stimulate the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the apoptotic protein Bax and cleavage of Casp-9 in cancer cells .
Pharmacokinetics
This compound exhibits high oral bioavailability . It is rapidly absorbed after oral administration and is quickly converted to the N-mono de-methylated metabolite MET1 . The pharmacokinetics of this compound and this compound-MET1 were assessed through serial PK measurements on days 1-2 and days 29-30 . This compound has shown extended tumor retention, blood-brain-barrier penetration , and promising anti-tumor activity .
Result of Action
This compound exhibits promising anticancer activity against a wide variety of cancer types . It has been shown to induce apoptosis in MCF-7 and MDA-MB-231 cell lines . Moreover, it has anti-invasive potential, as demonstrated by a wound-healing assay in endothelial cells (HUVEC), where this compound decreased the migration of HUVEC cells compared to the control group .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the steady-state PK disposition of this compound in fasting compared to fed state was explored in a subset of patients to evaluate the food effect on PK . .
Biochemische Analyse
Biochemical Properties
Debio 0932 selectively inhibits the ATPase activity of Hsp90, thereby preventing the proper folding of oncogenic client proteins. This inhibition leads to the degradation of these client proteins, which include multiple oncogenic proteins such as epidermal growth factor receptor, human epidermal growth factor receptor-2, c-MET, AKT, KIT, FLT3, and vascular endothelial growth factor receptor . The interaction between this compound and Hsp90 is characterized by a strong binding affinity, with an estimated free energy of binding of -7.24 kcal/mol .
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells . It stimulates the down-regulation of anti-apoptotic protein Bcl-2 and the up-regulation of apoptotic protein Bax, leading to the cleavage of Caspase-9 . Additionally, this compound decreases the migration of endothelial cells, indicating its potential anti-metastatic activity . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the function of Hsp90 and its client proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP binding pocket of Hsp90, thereby inhibiting its ATPase activity . This inhibition prevents the proper folding of oncogenic client proteins, leading to their degradation . The compound also stimulates apoptotic pathways by increasing the mRNA and protein expression ratio of Bax/Bcl-2 and promoting the cleavage of Caspase-9 . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown extended tumor retention and blood-brain barrier penetration . In in vitro studies, this compound exhibited a cytotoxic effect on cancer cells in a time- and dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been evaluated in various studies, indicating its potential for sustained anticancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a psoriasis xenograft transplantation model, daily oral dosing of this compound resulted in significant clinical alleviation of psoriasis and reduced epidermal thickness . The compound has also shown promising anticancer activity in preclinical models, with extended tumor retention and blood-brain barrier penetration . High doses of this compound may lead to toxic or adverse effects, which need to be carefully monitored in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of Hsp90 ATPase activity . The compound’s N-mono de-methylated metabolite, this compound-MET1, retains 5-25% of the pharmacological activity of this compound in vitro . The metabolic pathways of this compound also involve interactions with enzymes and cofactors that regulate the stability and function of oncogenic client proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has shown extended tumor retention and blood-brain barrier penetration, indicating its ability to accumulate in target tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Hsp90 and its client proteins . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications . This compound’s ability to inhibit Hsp90 ATPase activity and induce apoptosis is dependent on its subcellular localization and interactions with oncogenic client proteins .
Vorbereitungsmethoden
Die Synthesewege und Reaktionsbedingungen für Debio 0932 umfassen das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und das Verdünnen mit DMEM-Medium. Die Zellen werden dann 48 Stunden lang einem breiten Konzentrationsbereich (100–1,56 µM) von this compound ausgesetzt . Industrielle Produktionsverfahren für this compound sind in der verfügbaren Literatur nicht explizit beschrieben.
Analyse Chemischer Reaktionen
Debio 0932 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitution: This compound bindet selektiv an die ATP-Bindungstasche von Hsp90 mit einer geschätzten freien Bindungsenergie von −7,24 kcal/mol.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid (DMSO) und DMEM-Medium. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind apoptotische Proteine wie Bax und gespaltenes Casp-9 .
Wissenschaftliche Forschungsanwendungen
Debio 0932 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Medizin: This compound hat eine vielversprechende Antikrebsaktivität gegen verschiedene Krebsarten gezeigt, darunter Brustkrebs und Prostatakrebs
Industrie: Die Verbindung wird bei der Entwicklung neuer Krebstherapien und Kombinationsbehandlungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der ATPase-Aktivität von Hsp90, was zum Abbau von Client-Proteinen führt, die für das Überleben von Krebszellen unerlässlich sind . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Downregulation des antiapoptotischen Proteins Bcl-2, die Upregulation des apoptotischen Proteins Bax und die Spaltung von Casp-9 .
Vergleich Mit ähnlichen Verbindungen
Debio 0932 ist im Vergleich zu anderen Hsp90-Inhibitoren einzigartig aufgrund seiner starken Bindungsaffinität zu Hsp90 und seiner hohen oralen Bioverfügbarkeit . Zu den ähnlichen Verbindungen gehören:
Ganetespib: Ein weiterer Hsp90-Inhibitor mit einem anderen Bindungsaffinitäts- und Bioverfügbarkeitsprofil.
17-AAG (17-Allylamino-17-Demethoxygeldanamycin): Ein Hsp90-Inhibitor der früheren Generation mit einem anderen Wirkmechanismus und Toxizitätsprofil.
This compound zeichnet sich durch seine verlängerte Tumorretention, die Penetration der Blut-Hirn-Schranke und die vielversprechende Antitumoraktivität sowohl als Monotherapie als auch in Kombination mit anderen Medikamenten aus .
Eigenschaften
IUPAC Name |
2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIQAYFTOPTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657665 | |
Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061318-81-7 | |
Record name | CUDC-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUDC-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.